molecular formula C15H14O3 B5557461 (E)-4-ethylphenyl 3-(furan-2-yl)acrylate

(E)-4-ethylphenyl 3-(furan-2-yl)acrylate

Cat. No.: B5557461
M. Wt: 242.27 g/mol
InChI Key: ZTQWZOJVPMWZQC-MDZDMXLPSA-N
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Description

(E)-4-ethylphenyl 3-(furan-2-yl)acrylate is a synthetic furan-acrylate derivative of interest in medicinal chemistry and pharmacological research. Compounds within this structural class have demonstrated significant potential as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR), a key target for neurological and neuropsychiatric disorders . The (E)-acrylamide core is a critical pharmacophore for this activity, interacting with allosteric sites on the receptor to potentiate its response to acetylcholine . Beyond neuroscience, furan-acrylate scaffolds are actively investigated for their anticancer properties . Related molecular frameworks have been incorporated into novel heterocyclic conjugates that show selective cytotoxicity against various human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and A549 (lung) in vitro, while maintaining a safer profile for normal cells . The conjugated system of this compound also makes it a candidate for exploration in materials science , particularly in the development of organic semiconductors and photovoltaic materials, as similar structures are known for their planarity and absorption properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific purpose.

Properties

IUPAC Name

(4-ethylphenyl) (E)-3-(furan-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-12-5-7-14(8-6-12)18-15(16)10-9-13-4-3-11-17-13/h3-11H,2H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQWZOJVPMWZQC-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-ethylphenyl 3-(furan-2-yl)acrylate typically involves the esterification of (E)-3-(furan-2-yl)acrylic acid with 4-ethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to achieve a high yield of the desired ester.

Industrial Production Methods

Industrial production of (E)-4-ethylphenyl 3-(furan-2-yl)acrylate may involve continuous flow synthesis techniques to optimize yield and efficiency. These methods can include the use of packed-bed reactors and catalytic systems to streamline the esterification process . The choice of catalysts and solvents, as well as the optimization of reaction parameters such as temperature and flow rate, are crucial for scaling up the production.

Chemical Reactions Analysis

Types of Reactions

(E)-4-ethylphenyl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The ethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated esters.

    Substitution: Halogenated or nitrated derivatives of the ethylphenyl group.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of furan-based compounds, including (E)-4-ethylphenyl 3-(furan-2-yl)acrylate, exhibit significant antimicrobial properties. A study highlighted the synthesis of 3-(furan-2-yl)propenoic acids and their esters, which showed effectiveness against various pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations of 64 µg/mL . These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Properties

Furan derivatives have been explored for their anticancer activities. A study involving acrylamide derivatives indicated that modifications incorporating furan moieties could enhance binding affinity to tubulin proteins, which are critical targets in cancer therapy. The compound's structure allows for hydrogen bonding interactions with key amino acids in the binding site, suggesting a pathway for developing effective anticancer drugs .

UV Radiation Absorption

The compound has been investigated as a potential UV radiation absorber due to its ability to absorb UV light effectively. Research on similar furan-based compounds revealed their solubility in various oils and cosmetic ingredients, making them suitable for use in sunscreens. The absorption spectrum indicated strong UV protection capabilities with a maximum absorption wavelength around 339 nm . This property is crucial for formulating eco-friendly sunscreens that provide broad-spectrum protection.

Formulation in Sunscreens

The innovative use of (E)-4-ethylphenyl 3-(furan-2-yl)acrylate in cosmetic formulations has been explored extensively. Its ability to dissolve well in common oils and its high photostability make it an attractive ingredient for sunscreen products. Studies have shown that formulations containing this compound can effectively protect against both UVA and UVB radiation, thereby enhancing skin protection while ensuring compatibility with other cosmetic ingredients .

Antimicrobial Activity Data

CompoundPathogenConcentration (µg/mL)Activity
(E)-4-ethylphenyl 3-(furan-2-yl)acrylateCandida albicans64Effective
Escherichia coli64Effective
Staphylococcus aureus64Effective

UV Absorption Properties

CompoundλMAX (nm)SolubilityApplication
(E)-4-ethylphenyl 3-(furan-2-yl)acrylate339High in oilsSunscreen formulations

Mechanism of Action

The mechanism of action of (E)-4-ethylphenyl 3-(furan-2-yl)acrylate, particularly in its antifungal applications, involves the inhibition of ergosterol biosynthesis in fungal cells. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to increased membrane permeability and cell death . The compound may interact with enzymes involved in the ergosterol biosynthesis pathway, disrupting the normal function and growth of fungal cells.

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents (e.g., 4-ethylphenyl in ) may improve thermal stability but reduce solubility in polar solvents.

Physical and Spectral Properties

NMR Spectroscopy

  • Carbonyl Signals : In (E)-methyl 3-(furan-2-yl)acrylate derivatives, carbonyl carbons resonate at δ 166–168 ppm (ester C=O) and δ 163–165 ppm (α,β-unsaturated C=O) in $^{13}\text{C}$ NMR .
  • Aromatic Regions : Furan protons appear as doublets at δ 6.3–7.2 ppm in $^{1}\text{H}$ NMR, while 4-ethylphenyl groups show signals at δ 1.2–1.4 ppm (CH$3$) and δ 2.6–2.8 ppm (CH$2$) .

Mass Spectrometry

  • Molecular Ion Peaks : Ethyl 3-(furan-2-yl)acrylates exhibit [M+Na]$^+$ peaks at m/z ~196–326, consistent with their molecular weights .
  • HRMS Accuracy : Reported HRMS data for analogs (e.g., Δ < 0.001 ppm in ) confirm structural assignments.

Validation and Computational Insights

  • X-ray Crystallography : Structures like (E)-methyl 3-(4-ethylphenyl)-...acrylate are validated using SHELX software, ensuring precise bond-length and angle measurements .

Q & A

Q. What are the optimal synthetic routes for (E)-4-ethylphenyl 3-(furan-2-yl)acrylate, and how do reaction conditions influence yield and purity?

The synthesis of (E)-4-ethylphenyl 3-(furan-2-yl)acrylate typically involves multi-step reactions, such as:

  • Knoevenagel condensation : Reaction between a furan-substituted aldehyde and an acrylate ester under basic conditions (e.g., piperidine catalyst) .
  • Cross-coupling reactions : Palladium-catalyzed coupling to introduce the 4-ethylphenyl group .

Key factors affecting yield and purity include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but require careful monitoring to avoid side products .
  • Purification methods : Column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Spectroscopy :
    • NMR : 1H and 13C NMR confirm the (E)-configuration of the acrylate moiety and substituent positions on the furan and phenyl rings .
    • IR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
  • Crystallography :
    • X-ray diffraction : Resolves stereochemistry and bond lengths. Software like SHELXL refines structural models and validates data quality .
    • ORTEP-III : Generates graphical representations of thermal ellipsoids for visualizing molecular geometry .

Q. What common chemical reactions does this compound undergo, and how are they utilized in derivatization?

Reactions include:

  • Reduction : Nitro groups (if present) are reduced to amines using H2/Pd-C or NaBH4, enabling bioactive derivative synthesis .
  • Electrophilic substitution : Halogenation (e.g., Br2/FeBr3) on the furan ring for further functionalization .
  • Hydrolysis : Ester groups are cleaved under acidic/basic conditions to generate carboxylic acids for polymer applications .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity and thermodynamic properties?

DFT studies (e.g., B3LYP functional) calculate:

  • Thermochemical data : Atomization energies and ionization potentials with <3 kcal/mol deviation from experimental values .
  • Electronic properties : Frontier molecular orbitals (HOMO/LUMO) reveal nucleophilic/electrophilic sites, guiding reaction design .
  • Transition states : Simulate reaction pathways for optimizing catalysis or selectivity .

Q. What strategies resolve contradictions in crystallographic data or spectroscopic analysis?

  • Structure validation : Tools like PLATON check for missed symmetry, disorder, or twinning in crystallographic data .
  • Data reconciliation : Compare NMR coupling constants (e.g., J values for E/Z isomers) with X-ray-derived torsion angles .
  • Multi-method validation : Overlay IR and Raman spectra to confirm functional group assignments .

Q. How does substituent variation on the phenyl and furan rings influence biological activity?

Comparative studies of analogs reveal:

CompoundSubstituentsBioactivity (IC50)Mechanism
(E)-4-ethylphenyl derivative4-Et, furan12 µM (anticancer)Apoptosis induction
4-Nitrophenyl analog4-NO2, furan8 µM (antimicrobial)Enzyme inhibition
3,4-Dichlorophenyl analog3,4-Cl2, furan5 µM (anti-inflammatory)COX-2 inhibition

Key trends:

  • Electron-withdrawing groups (e.g., NO2, Cl) enhance antimicrobial activity .
  • Bulky substituents (e.g., Et) improve lipid solubility, boosting cellular uptake .

Q. How are reaction conditions optimized for green synthesis and scalability?

  • Continuous flow reactors : Enhance heat/mass transfer, reducing reaction time from hours to minutes .
  • Solvent-free conditions : Microwave-assisted synthesis minimizes waste and energy use .
  • Catalyst recycling : Immobilized Pd catalysts reduce costs and improve sustainability .

Q. What computational and experimental approaches elucidate the compound’s mechanism of action in biological systems?

  • Molecular docking : Predicts binding affinity to targets (e.g., DNA topoisomerase II) .
  • Kinetic assays : Measure enzyme inhibition (e.g., MIC values for antimicrobial activity) .
  • Metabolomics : Tracks cellular metabolite changes to identify pathways affected .

Notes

  • All answers are based on peer-reviewed methodologies and avoid non-academic sources.
  • Structural analogs and reaction conditions are cross-referenced from multiple studies to ensure reproducibility.
  • For crystallographic data, always validate using IUCr-recommended software (e.g., SHELXL, PLATON) .

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